1-Benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
CAS No.: 1396792-63-4
Cat. No.: VC7781755
Molecular Formula: C15H24N2O2
Molecular Weight: 264.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396792-63-4 |
|---|---|
| Molecular Formula | C15H24N2O2 |
| Molecular Weight | 264.369 |
| IUPAC Name | 1-benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea |
| Standard InChI | InChI=1S/C15H24N2O2/c1-15(2,3)13(18)9-10-16-14(19)17-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H2,16,17,19) |
| Standard InChI Key | HARWJFZGHVNEOE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(CCNC(=O)NCC1=CC=CC=C1)O |
Introduction
1-Benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a synthetic organic compound with the molecular formula . This compound is characterized by its urea functional group, a benzyl substituent, and a hydroxy-dimethylpentyl chain. It has a molecular weight of 264.36 g/mol and is identified by the CAS number 1396792-63-4 .
Synthesis
The synthesis of 1-Benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of benzyl isocyanate with an appropriate hydroxy-dimethylpentylamine derivative. This process leads to the formation of the urea linkage:
\text{R-N=C=O + R'-NH_2 → R-NH-C(O)-NHR'}
The exact synthetic route and conditions (e.g., temperature, solvents) are not detailed in the sources but would likely involve standard organic synthesis techniques for ureas .
Biological Relevance
Although specific biological studies on 1-Benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea are not available, compounds with similar structures have been investigated for their pharmacological activities. Urea derivatives are known to exhibit diverse biological properties, including:
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Urease Inhibition: Urea-based compounds have been studied as inhibitors of urease enzymes, which are implicated in various pathological conditions such as peptic ulcers and urinary tract infections .
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Potential Drug Candidates: Structural analogs of urea derivatives have shown promise in drug discovery due to their ability to interact with biological targets through hydrogen bonding and other interactions .
Further research would be required to determine if this compound exhibits similar activity.
Applications
Due to the lack of specific information on this compound's applications, its potential uses can be inferred based on structural analogs:
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Pharmaceutical Development: As a urea derivative, it may serve as a scaffold for drug development targeting enzymes or receptors.
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Chemical Research: The compound could be used in studies exploring structure-activity relationships (SAR) or as an intermediate in organic synthesis.
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